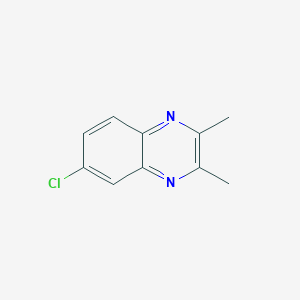

6-Chloro-2,3-dimethylquinoxaline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSWSHYGANWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284716 | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17911-93-2 | |

| Record name | NSC38597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2,3 Dimethylquinoxaline

Established Synthetic Pathways for 6-Chloro-2,3-dimethylquinoxaline and its Structural Analogs

The synthesis of the quinoxaline (B1680401) ring system is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub This fundamental reaction has been adapted and optimized in various ways to produce this compound and related structures.

Cyclocondensation Reactions from Substituted o-Phenylenediamines and Dicarbonyl Compounds

The primary and most direct method for synthesizing this compound is the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and 2,3-butanedione (B143835) (diacetyl). This reaction, first reported by Körner and Hinsberg in 1884, forms the quinoxaline ring in a straightforward manner. encyclopedia.pubrsc.org The general principle involves the reaction of an o-phenylenediamine (B120857) with a dicarbonyl compound, which can be extended to a wide range of substituted starting materials to create a diverse library of quinoxaline derivatives. sapub.orgresearchgate.net

The reaction mechanism proceeds through the initial formation of a Schiff base by the condensation of one of the amino groups of the diamine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration yields the stable aromatic quinoxaline ring system.

| Reactant 1 | Reactant 2 | Product |

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline |

| 4-Chloro-1,2-phenylenediamine | 2,3-Butanedione | This compound |

Optimization of Reaction Conditions and Catalyst Systems

A variety of catalysts have been shown to be effective in promoting quinoxaline synthesis. These include both Brønsted and Lewis acids. For instance, p-toluenesulfonic acid has been used as a catalyst for the reaction of 1,2-diamines and 1,2-diketones under solvent-free conditions at room temperature, offering high yields in short reaction times. tandfonline.com Other catalysts such as ammonium (B1175870) bifluoride, nih.gov and heteropolyoxometalates like AlCuMoVP and AlFeMoVP have also been successfully employed. nih.gov The use of metal salts like copper sulfate (B86663) (CuSO₄·5H₂O), orientjchem.org and various metal triflates has also been reported to enhance the reaction rate and yield. encyclopedia.pub

The choice of solvent can also significantly impact the reaction. While traditional methods often utilize ethanol (B145695) or acetic acid, tandfonline.com greener alternatives such as water or solvent-free conditions are increasingly being adopted. tandfonline.comias.ac.in For example, a study demonstrated that conducting the reaction in a methanol-water mixture can lead to significantly improved yields and shortened reaction times. nih.gov

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| p-Toluenesulfonic acid | Solvent-free | Room Temperature | 90 | tandfonline.com |

| Ammonium bifluoride | Aqueous ethanol | Not specified | 90-98 | nih.gov |

| AlCuMoVP | Toluene | Room Temperature | 92 | nih.gov |

| Fe₃O₄ nanoparticles | Water | Not specified | High | rsc.org |

| None (catalyst-free) | Methanol | Room Temperature | 93 | thieme-connect.com |

Microwave-Assisted and Solvent-Free Synthetic Strategies

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoxalines. tandfonline.come-journals.intandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. e-journals.inudayton.edu

Solvent-free or "dry media" reactions represent another eco-friendly approach. rsc.orgias.ac.in These reactions, often facilitated by grinding the reactants together with a solid catalyst or support, minimize the use of hazardous organic solvents. tandfonline.comtandfonline.com For instance, the synthesis of quinoxalines has been efficiently carried out by grinding 1,2-diamines and 1,2-diketones with p-toluenesulfonic acid at room temperature. tandfonline.com Another approach involves using a polar paste system in the absence of an organic solvent, which simplifies the work-up to a simple water wash and filtration. scilit.com A sustainable, catalyst-free method using a mini cell homogenizer has also been developed, affording quinoxalines in minutes with a near-zero E-factor. rsc.org

Derivatization and Functionalization Strategies of the Quinoxaline Core

Once the this compound core is synthesized, the chlorine atom at the 6-position provides a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.

Amination and Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the quinoxaline ring is susceptible to displacement by various nucleophiles, particularly when the ring is activated by electron-withdrawing groups. However, even without strong activation, nucleophilic aromatic substitution can be achieved, often under specific reaction conditions.

The substitution of the chloro group with amines (amination) is a common strategy to introduce diverse functionalities. For example, the reaction of 2,6-dichloroquinoxaline (B50164) with various amines has been shown to proceed, yielding 2-amino-6-chloroquinoxaline derivatives. rasayanjournal.co.in This type of reaction is a classic example of nucleophilic aromatic substitution, where the nucleophilic amine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.orglibretexts.org The reactivity of such reactions can be enhanced by the use of catalysts or by performing the reaction at elevated temperatures. rasayanjournal.co.in This approach allows for the introduction of a wide array of amino groups, which can significantly alter the biological and material properties of the resulting quinoxaline derivatives.

Synthesis and Characterization of Quinoxaline 1,4-Dioxide Derivatives

The synthesis of quinoxaline 1,4-dioxides from their corresponding quinoxaline precursors is a crucial transformation, often enhancing biological activity. For this compound, direct oxidation is an effective method. A powerful oxidizing agent, a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN), can oxidize quinoxalines to their 1,4-dioxides in quantitative yields. This method is particularly effective for quinoxalines bearing electron-withdrawing substituents, such as the chloro group present in this compound. nih.gov

Another significant method for forming substituted quinoxaline 1,4-dioxides is the Beirut reaction. This involves the reaction of a substituted benzofuroxan (B160326) with a β-dicarbonyl compound. For instance, the reaction of a monosubstituted benzofuroxan with benzoylacetonitrile (B15868) can lead to the formation of both 6- and 7-substituted quinoxaline 1,4-dioxide isomers. nih.gov The regioselectivity of this reaction is influenced by the electronic nature of the substituent on the benzofuroxan. nih.gov

The general synthesis of the parent this compound is typically achieved through the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (butane-2,3-dione). This foundational reaction provides the substrate for subsequent oxidative transformations.

Table 1: Synthesis Methods for Quinoxaline 1,4-Dioxide Derivatives

| Method | Description | Applicability to this compound |

|---|---|---|

| Direct Oxidation | Oxidation of the parent quinoxaline using a potent oxidizing agent like HOF·CH₃CN. | Highly applicable, as the method works well for quinoxalines with electron-withdrawing groups. nih.gov |

| Beirut Reaction | Cyclocondensation of a substituted benzofuroxan with a β-dicarbonyl compound. | Applicable for generating a range of substituted quinoxaline 1,4-dioxides; regioselectivity is a key consideration. nih.gov |

Alkylation Reactions of Quinoxaline-2,3(1H,4H)-diones

Quinoxaline-2,3(1H,4H)-diones are important intermediates that can be derived from their corresponding quinoxalines. The synthesis of the parent quinoxaline-2,3(1H,4H)-dione can be accomplished by reacting the corresponding o-phenylenediamine with oxalic acid. sapub.org These diones can then undergo alkylation reactions, typically at the nitrogen atoms. For example, 3-ethylquinoxalin-2(1H)-one can be alkylated using ethyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) to yield 1,3-diethyl-1H-quinoxalin-2-one. sapub.org This general methodology can be applied to the this compound-2,3-dione scaffold to introduce various alkyl groups, further functionalizing the molecule.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Amination Processes, Including Aryne Intermediates

The amination of halogenated quinoxalines can proceed through different mechanistic pathways. A study on the reaction of 6-halogeno-2,3-dimethylquinoxalines, including this compound, with potassium amide in liquid ammonia (B1221849) revealed the formation of both 5-amino- and 6-amino-2,3-dimethylquinoxaline. researchgate.net This product distribution strongly suggests a mechanism involving an aryne intermediate. The reaction proceeds via the formation of 5,6-didehydro-2,3-dimethylquinoxaline, a highly reactive species. researchgate.net The subsequent nucleophilic attack by the amide ion on this aryne intermediate can occur at either C-5 or C-6, leading to the mixture of isomeric amino products.

Regioselectivity in Oxidative Transformations of Substituted Quinoxalines

The oxidation of substituted quinoxalines is a process where regioselectivity is a critical factor. In the case of 6-substituted 2,3-dimethylquinoxaline (B146804) derivatives, intramolecular regioselective oxidations have been studied. acs.org The presence of the chloro-substituent at the 6-position, an electron-withdrawing group, influences the electron density of the benzene (B151609) and pyrazine (B50134) rings, thereby directing the site of oxidation.

Furthermore, in the Beirut reaction for synthesizing quinoxaline 1,4-dioxides, the regioselectivity is dependent on the substituent of the starting benzofuroxan. It has been shown that the yield of the 6-substituted isomer increases as the electron-withdrawing properties of the substituent increase. nih.gov This correlates well with the Hammett constant for the substituent, indicating a clear electronic influence on the reaction's regiochemical outcome. nih.gov A visible-light-mediated, metal-free oxygenation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones also shows high regioselectivity. acs.org

Studies on Cycloaddition Reactions and Adduct Formation

The quinoxaline ring system can participate in various cycloaddition reactions, providing pathways to more complex polycyclic structures. Quinoxaline-5,8-diones, for example, have been used as dienophiles in Diels-Alder reactions. niscpr.res.in These [4+2] cycloadditions provide an attractive route to cycloadducts that are valuable building blocks for other complex molecules. niscpr.res.in

Additionally, quinoxaline derivatives can act as 1,3-dipoles in cycloaddition reactions. Quinoxalin-3(4H)-one 1-N-oxides react with dipolarophiles like aryl isocyanates and benzyne. rsc.org The reaction of 3-methylquinoxaline-2-thione with N-alkylated derivatives in a 1,3-dipolar cycloaddition is another example of the versatility of the quinoxaline scaffold in forming five-membered heterocyclic rings. mdpi.com These studies highlight the potential of the this compound core to undergo similar transformations, enabling the synthesis of diverse heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Chloro 2,3 Dimethylquinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 6-Chloro-2,3-dimethylquinoxaline offer the initial and most direct evidence for its structure.

¹H NMR Spectral Analysis: In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals. The proton at position 5 (H-5) appears as a doublet with a coupling constant (J) of 2.3 Hz. The proton at position 7 (H-7) presents as a doublet of doublets with coupling constants of 8.9 Hz and 2.3 Hz, indicating its coupling to two neighboring, non-equivalent protons. The proton at position 8 (H-8) is observed as a doublet with a coupling constant of 8.9 Hz. The two methyl groups at positions 2 and 3 are chemically equivalent and thus appear as a single, sharp singlet in the upfield region of the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.84 | d | 2.3 |

| H-7 | 7.49 | dd | 8.9, 2.3 |

| H-8 | 7.78 | d | 8.9 |

| 2-CH₃, 3-CH₃ | 2.69 | s | - |

| Table 1: ¹H NMR Spectral Data for this compound. |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | ~153 |

| C-4a, C-8a | ~138-140 |

| C-5, C-7, C-8 | ~127-130 |

| C-6 | ~133 |

| 2-CH₃, 3-CH₃ | ~20-23 |

| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Complete Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of the aromatic protons (H-5, H-7, H-8) to their corresponding carbon atoms (C-5, C-7, C-8) and the methyl proton signal to the methyl carbon signal. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. hmdb.ca This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methyl protons and the quaternary carbons C-2 and C-3. The aromatic protons would show correlations to various carbons in the benzene (B151609) and pyrazine (B50134) rings, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. nanalysis.com In the case of this compound, NOESY could be used to confirm the proximity of the methyl groups to the proton at position 8, for example.

Spectrometric NMR Titration and Variable Temperature NMR Studies

While specific studies on this compound are not documented, these techniques offer further insights into molecular behavior.

Spectrometric NMR Titration: This method involves monitoring changes in NMR chemical shifts upon the addition of a titrant (e.g., an acid, base, or metal ion). Such studies on quinoxaline (B1680401) derivatives can provide information about protonation sites and the electronic effects of substituents on the basicity of the nitrogen atoms. science.gov

Variable Temperature NMR (VT-NMR): VT-NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted bond rotations. For some substituted quinoxalines, VT-NMR could reveal information about the energy barriers of such processes. youtube.com

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both EI and ESI are common ionization techniques used in mass spectrometry, each providing complementary information.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for quinoxalines involve the loss of small neutral molecules like HCN or the cleavage of substituent groups. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and elucidate structural information, often revealing different fragmentation pathways compared to EI. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS is an excellent method to confirm its purity and identity. The gas chromatogram would show a single peak if the compound is pure, and the mass spectrum of this peak would correspond to that of this compound, providing definitive identification.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The FT-IR spectrum of quinoxaline derivatives typically exhibits a number of characteristic absorption bands that can be assigned to specific vibrational modes. sphinxsai.comresearchgate.net For this compound, the following assignments can be anticipated based on the analysis of related structures:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. scialert.net

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear in the 1625-1430 cm⁻¹ range. scialert.net

C=N Stretching: The carbon-nitrogen double bond (C=N) stretching frequency is characteristically observed in the region of 1630-1600 cm⁻¹. scialert.net

C-N Stretching: The carbon-nitrogen single bond (C-N) stretching vibration is generally found between 1150-1130 cm⁻¹. scialert.net

C-Cl Stretching: The presence of the chlorine atom is indicated by a stretching absorption, which for chloro-substituted quinoxalines, can be found around 738 cm⁻¹. researchgate.net

CH₃ Group Vibrations: The methyl groups will give rise to their own characteristic vibrations, including symmetric and asymmetric stretching and bending modes. For instance, asymmetric and symmetric stretching of a -CH₃ group have been observed around 2364 cm⁻¹ and 2224 cm⁻¹ respectively in a related molecule. researchgate.net

The precise positions of these bands can be influenced by the electronic effects of the substituents on the quinoxaline ring system.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | scialert.net |

| C-C Stretch (Aromatic) | 1625-1430 | scialert.net |

| C=N Stretch | 1630-1600 | scialert.net |

| C-N Stretch | 1150-1130 | scialert.net |

| C-Cl Stretch | ~738 | researchgate.net |

| CH₃ Asymmetric Stretch | ~2364 | researchgate.net |

| CH₃ Symmetric Stretch | ~2224 | researchgate.net |

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light, leading to the population of excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of quinoxaline derivatives reveals characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The absorption spectrum of 2,3-dimethylquinoxaline (B146804) in a neutral aqueous solution shows a maximum absorbance peak at 315 nm. researchgate.net Upon acidification, this peak undergoes a bathochromic (red) shift to 336 nm, indicating changes in the electronic environment of the chromophore. researchgate.net

For this compound, the introduction of a chloro group, an electron-withdrawing substituent, on the benzene ring is expected to influence the energy of these transitions. The absorption maxima can be affected by the solvent polarity and the electronic nature of substituents on the quinoxaline core. researchgate.netresearchgate.net Generally, quinoxaline derivatives exhibit absorption maxima that can be tuned by altering substituents. cardiff.ac.uk The π-π* transitions are typically observed at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons of the nitrogen atoms, occur at longer wavelengths. researchgate.net

Table 2: UV-Vis Absorption Data for a Related Quinoxaline Derivative

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 2,3-dimethylquinoxaline | Water (pH=7) | 315 | n-π | researchgate.net |

| 2,3-dimethylquinoxaline | Water (acidified) | 336 | n-π | researchgate.net |

Optically Detected Magnetic Resonance (ODMR) for Triplet State Characterization

Optically Detected Magnetic Resonance (ODMR) is a highly sensitive technique used to study the properties of molecular triplet states. aps.org This method combines optical pumping to create a population difference between the spin sublevels of the triplet state with microwave irradiation to induce magnetic resonance transitions. nih.govaps.org The resulting change in the intensity of phosphorescence or fluorescence is detected, providing information about the zero-field splitting parameters (D and E) and the kinetics of the triplet state. nih.gov

For aromatic molecules like quinoxalines, ODMR can be used to probe the influence of substituents on the triplet state properties. The introduction of a heavy atom like chlorine in this compound can enhance spin-orbit coupling, which in turn affects the rates of intersystem crossing and phosphorescence. By monitoring the phosphorescence intensity as a function of applied microwave frequency, the zero-field splitting parameters, which are sensitive to the electronic distribution in the triplet state, can be determined.

Analysis of Phosphorescence Excitation and Emission Spectra

Phosphorescence is the emission of light from a triplet excited state as it returns to the singlet ground state. The analysis of phosphorescence excitation and emission spectra provides valuable information about the triplet state. The phosphorescence emission spectrum reveals the vibrational structure of the ground state, while the phosphorescence excitation spectrum is often similar to the absorption spectrum, confirming the origin of the emitting species.

Quinoxaline and its derivatives are known to exhibit phosphorescence. nih.gov The lifetime and quantum yield of phosphorescence are sensitive to the molecular structure and the presence of heavy atoms. The chlorine atom in this compound is expected to increase the rate of intersystem crossing from the first excited singlet state to the triplet state and also enhance the rate of phosphorescence, potentially leading to a shorter triplet lifetime and a higher phosphorescence quantum yield compared to the unsubstituted 2,3-dimethylquinoxaline.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. tandfonline.commdpi.com

The crystal structure of a molecule provides a fundamental understanding of its shape and how it packs in the solid state. This information is crucial for understanding its physical properties and for computational modeling. For instance, the planarity of the quinoxaline ring system and the orientation of the methyl and chloro substituents can be precisely determined. tandfonline.com Furthermore, intermolecular interactions such as C-H···N or C-H···π interactions, which can influence the crystal packing, can be identified and characterized. tandfonline.com

Computational and Theoretical Chemistry Investigations of 6 Chloro 2,3 Dimethylquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of quinoxaline (B1680401) derivatives. These calculations allow for a detailed examination of how the arrangement of atoms and the distribution of electrons influence the molecule's chemical behavior.

Density Functional Theory (DFT) has become a standard method for predicting the equilibrium geometry and spectroscopic characteristics of organic molecules. ias.ac.innih.gov By optimizing the molecular structure of quinoxaline derivatives, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. For instance, a theoretical study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related 6-chloroquinoxaline, used the B3LYP/6-311++G(2d,2p) level of theory to determine its optimized geometry. uctm.edu The calculations revealed that the bond angles within the quinoxaline-2,3-dione fragment were in the range of 117.40° to 122.61°, indicating a nearly ideal trigonal planar geometry. uctm.edu The N–C bond lengths in this derivative were calculated to be between 1.382 and 1.477 Å. uctm.edu Such computational studies provide a foundational understanding of the molecule's three-dimensional structure.

Beyond geometry, DFT is used to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra (UV-Vis). ias.ac.inresearchgate.netnih.gov For the derivative 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, TD-DFT calculations were employed to determine absorption maxima and oscillator strengths, showing good agreement with experimental results. researchgate.net Similarly, theoretical calculations for 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline predicted absorption wavelengths that deviated only slightly from experimental observations in various solvents. researchgate.net DFT is also used to simulate vibrational spectra (FT-IR), where calculated frequencies are often scaled to compensate for systematic errors and anharmonicity, resulting in excellent correlation with experimental data. ias.ac.inresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Derivative (1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,2p)) |

|---|---|---|

| Bond Length | N1–C2 | 1.382 Å |

| Bond Length | N4–C3 | 1.382 Å |

| Bond Length | N1–C10 | 1.401 Å |

| Bond Length | C5=C10 | 1.401 Å |

| Bond Angle | C10–N1–C17 | 121.21° |

| Bond Angle | C5–N4–C20 | 120.84° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is associated with the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy indicating electrophilicity. scholarsresearchlibrary.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability. scholarsresearchlibrary.com For quinoxaline derivatives, FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, FMO analysis showed that the nucleophilic reactivity depends on the carbon atoms in the aromatic ring. uctm.edu

The Molecular Electrostatic Potential (MEP or ESP) surface is another vital tool for predicting reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net These maps are invaluable for understanding noncovalent interactions and predicting sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For the 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline derivative, the MEP surface indicated that the nitrogen atoms were the sites with the most negative potential, suggesting they are the primary centers for electrophilic attack. researchgate.net In the 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione derivative, the oxygen atoms were found to significantly influence the molecule's electrophilic reactivity. uctm.edu

Table 2: Calculated FMO Properties for a Related Derivative (9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline) in Vacuum

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.26 |

For example, DFT modeling has been used to explain stability trends in various quinoxaline derivatives by identifying structural and chemical predictors of their reactivity. acs.org Studies on substituted quinoxaline-based polymers have shown that the introduction of electron-withdrawing fluorine atoms or electron-donating methoxy (B1213986) groups can tune the optical bandgap and energy levels, which in turn impacts their performance in electronic devices. acs.org The chloro group at the 6-position in 6-Chloro-2,3-dimethylquinoxaline acts as an electron-withdrawing substituent through induction, while the methyl groups at the 2- and 3-positions are electron-donating. Computational analysis can precisely quantify the interplay of these competing effects on the molecule's aromaticity, dipole moment, and reactivity profile. rsc.orgacs.org

Thermochemical Calculations and Bond Dissociation Enthalpies

Thermochemical calculations are essential for determining the thermodynamic stability of molecules and the strength of their chemical bonds. These studies are particularly important for energetic materials and for understanding reaction mechanisms.

The standard molar enthalpy of formation (ΔfH°m) is a fundamental measure of a compound's stability. For this compound 1,4-dioxide, the gas-phase standard molar enthalpy of formation at 298.15 K was derived from experimental data obtained through rotating-bomb combustion calorimetry and Calvet microcalorimetry. oup.com

Computational methods, particularly high-level DFT calculations, are often used in parallel with experiments to estimate gas-phase enthalpies of formation. nih.govunt.edu These theoretical values can be calibrated against known experimental data to ensure their accuracy. For a series of 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives, a DFT strategy (B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)) was shown to be adequate for calculating reliable thermochemical data. scispace.com Such validated computational approaches are crucial for predicting the enthalpies of formation for related compounds where experimental data may be unavailable. nih.govresearchgate.net

Table 3: Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°m(g)) for Quinoxaline 1,4-Dioxide Derivatives at 298.15 K

| Compound | ΔfH°m(g) (kJ mol-1) |

|---|---|

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 |

| 2-Methylquinoxaline 1,4-dioxide | 169.9 ± 7.2 |

| This compound 1,4-dioxide | Derived from experimental data oup.com |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 |

The N-oxide functional group is a key feature in many biologically active quinoxaline derivatives. The strength of the N-O bond, quantified by its Bond Dissociation Enthalpy (BDE or DH°), is critical to the molecule's chemical and thermal stability. researchgate.netnih.gov Computational chemistry provides a direct route to calculating these BDEs.

For this compound 1,4-dioxide, DFT calculations (specifically using the B3LYP functional) were performed to compute the first, second, and mean N–O bond dissociation enthalpies in the gas phase. oup.com These calculations were extended to other haloquinoxaline N-oxides (containing fluorine, bromine, and iodine) to assess substituent effects. The results indicated that when the halogen atom is at the 6-position, it has almost no influence on the computed N–O bond dissociation enthalpies. oup.com However, a noticeable effect was observed for a 5-fluoro substituent, highlighting the sensitivity of bond strengths to substituent position. oup.com The nature of the N-O bond itself is complex, best described as a donating bond with a significant back-donation component, which can be influenced by substituents on the quinoxaline ring. nih.gov

Molecular Modeling and Simulation Studies in Biological Contexts

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, offering insights into the behavior of molecules at an atomic level. For this compound, these in silico techniques provide a platform to predict its interactions with biological targets, estimate its pharmacokinetic profile, and understand the mechanisms of its chemical reactions. Such studies are crucial for guiding the synthesis of more potent and selective derivatives and for prioritizing candidates for further experimental evaluation.

Molecular Docking for Ligand-Target Interactions (e.g., Enzyme Active Sites, VEGFR-2)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a cell surface receptor. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Molecular docking studies have been employed to investigate the potential of various heterocyclic compounds as VEGFR-2 inhibitors. nih.govnih.gov

In the context of quinoxaline derivatives, while specific docking studies for this compound against VEGFR-2 are not extensively documented in publicly available literature, the general approach involves docking the compound into the ATP-binding site of the VEGFR-2 kinase domain. The binding affinity is estimated through scoring functions that calculate the free energy of binding. Key interactions typically involve hydrogen bonds with amino acid residues like Cys919 and Asp1046, and hydrophobic interactions within the binding pocket. For instance, studies on similar heterocyclic structures have shown that the presence and position of substituents significantly influence the binding mode and inhibitory activity. nih.gov A chloro substituent, for example, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with the receptor. nih.gov

The following table illustrates a hypothetical docking result for this compound with the VEGFR-2 active site, based on common interactions observed for similar inhibitors.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Asp1046, Cys919, Glu885 |

| Hydrogen Bonds | 2 | Asp1046 (with quinoxaline nitrogen) |

| Hydrophobic Interactions | Present | Val848, Ala866, Leu1035 |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., BBB Permeation, P-glycoprotein Substrate)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netsciensage.infobepls.com These computational models use the chemical structure of a compound to predict its properties. researchgate.net

P-glycoprotein (P-gp) Substrate Prediction: P-glycoprotein is an efflux transporter protein found in various tissues, including the BBB and the gastrointestinal tract, that can actively pump drugs out of cells, reducing their bioavailability and efficacy. nih.govnih.gov Predicting whether a compound is a P-gp substrate is therefore important. nih.govresearchgate.net In silico models for P-gp substrate prediction often rely on molecular descriptors and machine learning algorithms. nih.gov Generally, compounds that are P-gp substrates tend to be larger, more lipophilic, and possess hydrogen bond acceptors. researchgate.net The "rule of fours" provides a rough guideline: compounds with (N+O) ≥ 8, MW > 400, and an acid pKa > 4 are more likely to be P-gp substrates. researchgate.net

The following table summarizes the predicted ADMET properties for this compound based on its chemical structure and general principles of in silico modeling.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~194.64 g/mol | Favorable for oral bioavailability (<500 Da) bepls.com |

| logP (Lipophilicity) | Moderately Lipophilic | May facilitate membrane permeation |

| Polar Surface Area (PSA) | Low | Good potential for cell membrane permeability |

| BBB Permeation | Possible | Dependent on specific model parameters nih.gov |

| P-glycoprotein Substrate | Unlikely | Based on general structural features researchgate.netnih.gov |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Compliant | Good potential as an orally active drug candidate |

This table contains values derived from general principles and may not reflect the output of specific prediction software.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving quinoxaline derivatives. rsc.org Theoretical calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding reaction kinetics and regioselectivity. rsc.org

For substituted 2,3-dimethylquinoxalines, a key area of investigation has been their oxidation reactions. rsc.org For example, the regioselectivity of the Riley oxidation of 6-substituted 2,3-dimethylquinoxalines has been studied using theoretical methods. rsc.org These studies have shown that the electronic nature of the substituent at the 6-position significantly influences which of the methyl groups is preferentially oxidized. rsc.org

In the case of this compound, the chlorine atom acts as an electron-withdrawing group through its inductive effect, but also as a weak electron-donating group through resonance. Theoretical calculations, such as those using Density Functional Theory (DFT), can help to quantify these opposing effects and predict the outcome of reactions. rsc.org For instance, by calculating the heats of formation of the different possible intermediates and transition states, the most energetically favorable reaction pathway can be determined. rsc.org Such studies have indicated a preference for the formation of one regioisomer over the other in the presence of an electron-withdrawing group like chlorine. rsc.org

The following table outlines the typical computational approaches used to study the reaction mechanisms of substituted quinoxalines.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Determination of stable conformers, reaction energies, and activation barriers |

| Time-Dependent DFT (TD-DFT) | Calculation of excited states | Understanding photochemical reactions and electronic spectra |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | Refinement of reaction energetics |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions | Understanding substituent effects and bond polarities |

Pharmacological and Biological Activity Research of 6 Chloro 2,3 Dimethylquinoxaline Derivatives

Enzyme Inhibitory Activity Studies

Derivatives of 6-Chloro-2,3-dimethylquinoxaline have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potentials

Several studies have explored the inhibitory effects of quinoxaline (B1680401) derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. amazonaws.com Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. amazonaws.comnih.gov

Research has shown that certain synthetic sulfanoquinoxaline-2,3-dione hydrazone derivatives are selective inhibitors of both AChE and BChE. amazonaws.com Notably, these compounds exhibited a stronger inhibitory preference for BChE over AChE. amazonaws.com Among the synthesized series, specific compounds demonstrated significant inhibitory activity against AChE, while others were more potent against BChE. amazonaws.com The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be lower than that of the standard drug, eserine, indicating their potential as effective cholinesterase inhibitors. amazonaws.com

For instance, a study on boldine (B1667363), a natural alkaloid, determined its IC₅₀ values for AChE and BChE to be 372 µmol/l and 321 µmol/l, respectively, classifying it as a cholinesterase inhibitor. nih.gov Another study focused on dual inhibitors of BChE and histone deacetylase 6 (HDAC6) for Alzheimer's treatment, identifying a compound with an IC₅₀ of 0.3 nM for human BChE. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective inhibitors. nih.govmdpi.com For quinoxaline derivatives, SAR studies have provided valuable insights into the structural features necessary for effective enzyme inhibition.

In the context of aldose reductase inhibitors, SAR studies of quinoxalinone derivatives revealed that N1-acetate derivatives showed significant activity. researchgate.net Specifically, a compound with a C3-phenethyl side chain was identified as the most potent inhibitor, highlighting the importance of this functional group. researchgate.net Furthermore, the presence of a C6-NO2 group was found to enhance both the activity and selectivity of these inhibitors. researchgate.net

For anticancer quinoxaline derivatives, SAR studies have shown that substituting an electron-releasing group like OCH₃ with an electron-withdrawing group such as Cl can decrease activity. mdpi.com The presence of a CN group on the aliphatic chain attached to the nitrogen of the quinoxaline nucleus is considered essential for activity. mdpi.com Conversely, replacing an ester group (COOC₂H₅) with a hydrazide group (CONHNH₂) was found to diminish the activity. mdpi.com

In the development of ASK1 inhibitors, modifications to the pyridine (B92270) fragment, triazole fragment, and the quinoxaline ring of the lead compound were systematically investigated to understand their impact on inhibitory activity. nih.gov

Mechanistic Investigations of Enzyme Inhibition (e.g., Mixed-Type Inhibition Kinetics)

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug development. Kinetic studies can reveal whether an inhibitor binds to the enzyme's active site, an allosteric site, or both.

Research on the cholinesterase-inhibiting properties of the natural alkaloid boldine revealed a noncompetitive mechanism of inhibition for both AChE and BChE. nih.gov This indicates that boldine can bind to both the free enzyme and the enzyme-substrate complex.

Antiproliferative and Cytotoxic Investigations in Oncology

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies investigating their effects on various cancer cell lines. sapub.orgnih.gov

In Vitro Antiproliferative Assays Against Human Cancer Cell Lines (e.g., MCF-7, HCT-116)

The antiproliferative activity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines, including the breast cancer cell line MCF-7 and the colon cancer cell line HCT-116. nih.govresearchgate.net

In one study, a series of new nih.govamazonaws.comnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and tested for their antiproliferative effects. nih.gov Several of these compounds displayed prominent inhibitory efficiency against both MCF-7 and HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to the standard drug sorafenib. nih.gov Another study on 2-oxo-3-phenylquinoxaline derivatives found that two compounds, 2a and 7j, showed significant cytotoxicity against HCT-116 cells, with IC₅₀ values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov Morphological analysis of HCT-116 cells treated with compound 7j revealed signs of apoptosis, including chromatin condensation and the formation of apoptotic bodies. nih.gov

The cytotoxic effects of a new diterpene ester, 3-Hydrogenkwadaphnin (3-HK), were investigated across six human cancerous cell lines, with IC₅₀ values ranging from 10-25 nM. koreascience.kr The compound's potency was not linked to the p53 status of the cells. koreascience.kr

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Quinoxaline derivative 2a | HCT-116 | 28.85 ± 3.26 μg/mL | nih.gov |

| Quinoxaline derivative 7j | HCT-116 | 26.75 ± 3.50 μg/mL | nih.gov |

| 3-Hydrogenkwadaphnin (3-HK) | Various | 10-25 nM | koreascience.kr |

| nih.govamazonaws.comnih.govtriazolo[4,3-a]quinoxaline derivatives | MCF-7, HepG2 | Comparable to sorafenib | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitory Studies

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major target in cancer therapy. nih.govresearchgate.net

A series of novel nih.govamazonaws.comnih.govtriazolo[4,3-a]quinoxaline derivatives were designed and evaluated as VEGFR-2 inhibitors. nih.gov Several of these compounds, including 25d, 25e, 25i, and 27e, demonstrated potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range (3.4 ± 0.3 to 6.8 ± 0.5 nM). nih.gov The results of the VEGFR-2 inhibition assays correlated well with the cytotoxicity data, suggesting that the antiproliferative effects of these compounds are, at least in part, mediated through the inhibition of VEGFR-2. nih.gov

Further investigations into one of the most potent compounds, 25d, revealed its ability to induce apoptosis in HepG2 cells and arrest the cell cycle at the G2/M phase. nih.gov This compound also led to a significant increase in the levels of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.gov

Another study focused on piperazinylquinoxaline-based derivatives as VEGFR-2 inhibitors. nih.gov The synthesized compounds showed promising antitumor activity against several cancer cell lines and exhibited VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov The most promising compound, compound 11, significantly increased the rate of apoptosis in HepG2 cells and elevated the levels of Bax/Bcl-2 ratio, caspase-3, and p53. nih.gov

| Compound/Derivative | Target | IC₅₀ Value | Reference |

| Compound 25d | VEGFR-2 | 3.4 ± 0.3 nM | nih.gov |

| Compound 25e | VEGFR-2 | Not specified | nih.gov |

| Compound 25i | VEGFR-2 | Not specified | nih.gov |

| Compound 27e | VEGFR-2 | 6.8 ± 0.5 nM | nih.gov |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 to 0.60 µM | nih.gov |

Assessment of Selectivity Toward Cancer Cells Versus Non-Malignant Cells

A critical aspect of developing anticancer agents is ensuring they selectively target cancer cells while minimizing harm to healthy, non-malignant cells. In the context of quinoxaline derivatives, research into their broader biological activities has provided insights into this selectivity. Studies on a series of 1,2,3-triazole based quinoxaline-1,4-di-N-oxide derivatives, which include a 6-chloro-2-methylquinoxaline (B3049085) core structure, have been evaluated for their cytotoxic effects. Specifically, certain antitubercular compounds from this family were tested against human embryonic kidney (HEK 293) cell lines, which are non-malignant. The results indicated that compounds designated as 8e, 8l, and 9d were found to be less toxic to these healthy cells. mdpi.com This finding, although part of an antitubercular study, suggests that the chloro-quinoxaline scaffold can be modified to create derivatives with a favorable selectivity profile, a crucial characteristic for potential therapeutic agents. mdpi.com

Antimicrobial and Antifungal Activity Studies

The quinoxaline nucleus is a prominent scaffold in the search for new antimicrobial and antifungal agents. Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microbes.

In Vitro Antibacterial Screening Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of quinoxaline have demonstrated notable antibacterial properties. The activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, which differ fundamentally in their cell wall structure.

One study focused on the efficacy of a quinoxaline derivative compound against 60 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. The results showed that the majority of isolates (56.7%) had a Minimum Inhibitory Concentration (MIC) of 4 µg/mL for the quinoxaline derivative. nih.gov This indicates a promising level of activity against a bacterium known for its resistance to conventional antibiotics. nih.gov

In research targeting plant pathogenic bacteria, a series of novel quinoxaline derivatives were synthesized and tested. Compound 5k, a derivative, showed good antibacterial activity against Acidovorax citrulli, a Gram-negative bacterium. mdpi.comuky.edu While focused on agricultural applications, this highlights the broad-spectrum potential of the quinoxaline scaffold.

The table below summarizes the antibacterial activity of a quinoxaline derivative against MRSA. nih.gov

| Bacterial Strain | No. of Isolates | MIC (µg/mL) | Percentage of Isolates (%) |

| MRSA | 60 | 2 | 20.0% |

| MRSA | 60 | 4 | 56.7% |

This interactive table is based on data from a study evaluating a quinoxaline derivative compound against MRSA isolates. nih.gov

Investigation of Antifungal Potential Against Various Candida and Aspergillus Species

Fungal infections, particularly those caused by Candida and Aspergillus species, are a growing health concern. Quinoxaline derivatives have emerged as a promising class of antifungal agents. nih.gov

Research has shown that 2,3-dimethylquinoxaline (B146804) (DMQ) itself has antifungal properties. nih.gov Further studies on derivatives have explored this potential more deeply. A compound named 2-Chloro-3-hydrazinylquinoxaline demonstrated significant effectiveness against various reference strains of Candida, showing particular potency against Candida krusei isolates. nih.gov Its activity against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and the drug-resistant Candida auris was variable. nih.gov This same compound also showed varied efficacy against several Aspergillus species, including Aspergillus fumigatus, Aspergillus niger, and Aspergillus terreus, though it had no effect on Aspergillus brasiliensis. nih.gov

Another study highlighted that derivatives such as 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline were effective against multiple Candida species, including Candida glabrata and Candida tropicalis. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for 2,3-dimethylquinoxaline against various fungal species.

| Fungal Species | No. of Strains | MIC Range (µg/ml) |

| Candida albicans | 10 | 470 |

| Candida tropicalis | 5 | 1125 |

| Candida glabrata | 7 | 935 |

| Candida krusei | 5 | 935 |

| Candida parapsilosis | 7 | 190 |

| Candida auris | 3 | 560 |

| Aspergillus fumigatus | 3 | 470 |

| Aspergillus flavus | 3 | 235 |

This interactive table is based on data from an in vitro susceptibility study of 2,3-dimethylquinoxaline.

Exploration of Other Therapeutic Potentials and Biological Targets

Beyond their antimicrobial and antifungal activities, derivatives of this compound have been explored for other significant therapeutic applications.

Antitubercular Activity of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are a specific class of derivatives that have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study involving a series of 3-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6-chloro-2-methylquinoxaline-1,4-dioxide analogues (compounds 8a-l) demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. mdpi.com The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 30.35 to 252.00 µM. mdpi.com

Notably, compound 8a was identified as having significant antitubercular activity with an MIC of 30.35 µM. mdpi.com Other compounds in the series, 8e and 8l , also showed moderate activity. mdpi.com Further research supports that the presence of a substituent at the C-6 position of the quinoxaline ring, such as a chloro group, generally leads to an increase in antitubercular activity.

The table below showcases the antitubercular activity of selected 6-chloro-2-methylquinoxaline-1,4-dioxide derivatives. mdpi.com

| Compound | Target Strain | MIC (µM) | Activity Level |

| 8a | M. tuberculosis H37Rv | 30.35 | Significant |

| 8e | M. tuberculosis H37Rv | 47.6 - 52.0 | Moderate |

| 8l | M. tuberculosis H37Rv | 47.6 - 52.0 | Moderate |

This interactive table is based on data from a study on 1,2,3-triazole based quinoxaline-1,4-di-N-oxide derivatives. mdpi.com

Antimalarial Activity Studies

The quinoline (B57606) and quinoxaline cores are foundational structures in the development of antimalarial drugs. While specific research focusing exclusively on this compound derivatives for antimalarial activity is not widely reported, studies on the closely related chloroquinoline framework demonstrate the importance of the chlorine substituent for activity against Plasmodium falciparum.

For instance, research on 1,2,3-triazol-1-yl quinoline derivatives showed that a compound featuring a chloro substituent (designated as compound 75) had a potent 50% inhibitory concentration (IC₅₀) of 0.09 µM against the chloroquine-resistant W2 clone of P. falciparum. Similarly, studies on metal-chloroquine complexes have shown that they can exhibit better antimalarial activity than chloroquine (B1663885) alone against both chloroquine-susceptible and chloroquine-resistant strains. These findings underscore the therapeutic potential of the chloro-quinoxaline scaffold in designing new and effective antimalarial agents.

Neuroprotective Effects Associated with Quinoxaline Derivatives

Research into the pharmacological and biological activities of quinoxaline derivatives has uncovered their significant potential as neuroprotective agents. These compounds have been investigated for their ability to counteract the pathological processes underlying various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The core structure of quinoxaline, a fused ring system of benzene (B151609) and pyrazine (B50134), provides a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with varied biological properties.

Studies have particularly focused on the substitution patterns on the quinoxaline core to enhance neuroprotective efficacy. While direct research on this compound derivatives is limited in publicly available literature, investigations into structurally related compounds, such as those with halogen substitutions on the quinoxaline ring, offer valuable insights into their potential neuroprotective mechanisms.

A notable area of investigation has been the role of quinoxaline derivatives as inhibitors of enzymes implicated in neurodegeneration. For instance, research has shown that 6,7-dimethyl quinoxaline analogs bearing bromo or chloro functionalities exhibit selective inhibition of Glycogen Synthase Kinase 3β (GSK3β). nih.gov This enzyme is a key player in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The presence of a halogen, such as chlorine, in the aromatic core of the quinoxaline appears to be advantageous for this selective inhibition. nih.gov

Furthermore, other quinoxaline derivatives have demonstrated neuroprotective effects through different mechanisms. For example, certain 6-aminoquinoxaline (B194958) derivatives have shown the ability to protect dopaminergic neurons, which are progressively lost in Parkinson's disease. nih.govresearchgate.net One such derivative, MPAQ (2-Methyl-3-Phenyl-6-Amino-Quinoxaline), has been reported to possess neuroprotective properties for these neurons. researchgate.net The mechanism of action for some of these aminoquinoxaline derivatives involves the activation of ryanodine (B192298) receptors in the endoplasmic reticulum. nih.govresearchgate.net

The neuroprotective potential of quinoxaline derivatives is also linked to their ability to act as antagonists at excitatory amino acid receptors, which are involved in excitotoxicity, a process that leads to neuronal damage. While specific data for this compound is not available, the broader class of quinoxaline derivatives has been studied for these properties.

Applications in Advanced Materials Science and Analytical Methodologies

Applications in Polymer Science and Engineering

While specific research detailing the incorporation of 6-Chloro-2,3-dimethylquinoxaline into polymers is not extensively documented in public literature, the broader class of quinoxaline (B1680401) derivatives is well-established in polymer science for creating high-performance materials. Polyquinoxalines are known for their exceptional thermal and chemical stability.

Research into quinoxaline-based polymers often focuses on their application in organic electronics. For instance, polymers incorporating quinoxaline units are investigated as electron acceptors in bulk heterojunction polymer solar cells. An example is poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)], known as PTQ10, which has demonstrated notable efficiency in organic solar cell research. The inclusion of the quinoxaline moiety enhances the morphological stability and thermal resistance of the polymer blend, which is crucial for the longevity and performance of photovoltaic devices. The bulky nature of certain quinoxaline-based structures can also hinder the aggregation of other molecules within the polymer matrix, leading to improved device stability. beilstein-journals.org

Furthermore, the high glass transition temperatures of quinoxaline-based oligomers and polymers make them valuable materials for optoelectronic research, ensuring that devices can operate at elevated temperatures without degradation.

Utilization in the Development of Industrial Dyes and Pigments

The quinoxaline core is a versatile component in the design of modern synthetic dyes and pigments due to its intrinsic electron-accepting nature. This property is exploited in the creation of advanced chromophores, particularly those with a donor-π-acceptor (D-π-A) architecture. In these systems, the electron-deficient quinoxaline unit serves as the acceptor, or an auxiliary acceptor, which allows for the tuning of the molecule's light absorption and emission properties. nih.govmdpi.com

Scientists have successfully designed and synthesized various quinoxaline-based dyes for specialized applications. By modifying the structure, such as introducing additional nitrogen atoms to create a quinoxaline from a quinoline (B57606) skeleton, researchers can shift the fluorescence bands to longer wavelengths. mdpi.com This tunability is critical for developing dyes for specific purposes, including visible light photoinitiators for polymerization reactions. mdpi.com

Moreover, quinoxaline derivatives have been developed as chromophores for nonlinear optical (NLO) materials and as fluorescent sensors that exhibit halochromism (color change with pH) or mechanofluorochromism (color change with physical force). nih.gov The ability to embed chromophores, such as pyrene (B120774) or carbazole, onto the quinoxaline structure allows for the development of materials with tailored photophysical properties for use in electroluminescent devices. acs.org

Table 1: Thermal Properties of Selected Quinoxaline-Based Chromophores This table presents data for representative D-π-A′-π-A chromophores containing a quinoxaline core, demonstrating their high thermal stability.

| Chromophore | Decomposition Temperature (Td, 5% mass loss) | Source |

|---|---|---|

| Quinoxaline Chromophore 1 | >259 °C | nih.gov |

| Quinoxaline Chromophore 2 | >259 °C | nih.gov |

| Polymer PPyQx | >300 °C | researchgate.net |

| Polymer PPyQxff | >300 °C | researchgate.net |

Exploration as Components in Advanced Optoelectronic Materials (for related quinoxaline derivatives)

Quinoxaline derivatives are extensively explored as key components in a variety of advanced optoelectronic devices due to their excellent electron-accepting and transporting properties, good thermal stability, and versatile synthetic accessibility. qmul.ac.ukresearchgate.net They are frequently utilized in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs). qmul.ac.ukresearchgate.net

In OLEDs, quinoxalines function as electron-transporting materials (ETMs) and as host materials for phosphorescent emitters. researchgate.netresearchgate.net Their ability to be functionalized allows for precise control over energy levels, bandgaps, and carrier transport properties. beilstein-journals.org For example, a bipolar donor-acceptor-donor (D-A-D) type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and used as a host material in yellow phosphorescent OLEDs, achieving a high maximum quantum efficiency of 24.6%. researchgate.net

Table 2: Performance of Selected Optoelectronic Devices Utilizing Quinoxaline Derivatives This table summarizes the performance metrics of different types of optoelectronic devices that incorporate quinoxaline-based materials.

| Device Type | Quinoxaline Material Role | Key Performance Metric | Source |

|---|---|---|---|

| Phosphorescent OLED (PHOLED) | Host Material (DCQ) | Max. Quantum Efficiency: 24.6% | researchgate.net |

| Dye-Sensitized Solar Cell (DSSC) | Component of Organic Dye (e.g., IQ4-based) | Engineered for higher photocurrent (JSC) | rsc.org |

| Organic Solar Cell (OSC) | Polymer Acceptor (e.g., PTQ10) | PCE > 11% (in certain configurations) | researchgate.net |

Analytical Methodologies Employing Quinoxaline Derivatives

The distinct chemical structure and reactivity of quinoxalines make them suitable for use in various analytical methodologies, particularly in chromatography for the quantification of metabolites.

In quantitative analytical chemistry, particularly in chromatography, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. It helps to correct for the loss of analyte during sample preparation and analysis. Quinoxaline derivatives, being structurally unique and often not naturally present in biological samples, are candidates for this role.

While specific use of a dimethoxy quinoxaline derivative as an internal standard is not prominently reported, the principle has been demonstrated with other substituted quinoxalines. For instance, in studies of quinoxaline drug residues, analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are developed for the simultaneous determination of multiple quinoxaline compounds and their metabolites in samples such as animal-derived food products. chromatographyonline.comnih.gov These methods require rigorous validation, often involving the use of an internal standard for accuracy and precision.

The development of such analytical methods is crucial for monitoring residues of veterinary drugs like olaquindox (B1677201) and its metabolites, such as quinoxaline-2-carboxylic acid and 3-methyl-quinoxaline-2-carboxylic acid. nih.gov An ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method has been established to determine five quinoxaline 1,4-dioxides and their eight main metabolites in swine liver, demonstrating the high sensitivity and accuracy of modern chromatographic techniques for this class of compounds. chromatographyonline.com In other related analytical approaches, L-amino acids have been converted into quinoxaline derivatives to enable sensitive quantification via gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 3: Example of UHPLC-MS/MS Method Parameters for Quinoxaline Metabolite Analysis This table provides an overview of typical parameters for a validated method to quantify quinoxaline derivatives in biological matrices.

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultrahigh-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) | chromatographyonline.com |

| Sample Matrix | Swine Liver | chromatographyonline.com |

| Analytes | 5 Quinoxaline 1,4-dioxides and 8 metabolites | chromatographyonline.com |

| Limit of Detection (LOD) | 0.30–2.51 µg/kg | chromatographyonline.com |

| Limit of Quantification (LOQ) | 1.10–8.37 µg/kg | chromatographyonline.com |

| Recoveries | 79.8% to 96.5% | chromatographyonline.com |

Future Research Directions and Translational Perspectives

Development of Novel, Sustainable, and Eco-Friendly Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that are often not environmentally benign. researchgate.net A primary future objective is to develop green synthetic protocols for 6-Chloro-2,3-dimethylquinoxaline. Research in the broader quinoxaline field has demonstrated the feasibility of using reusable nanocatalysts, green solvents, and energy-efficient techniques like microwave and ultrasonic irradiation. researchgate.netbenthamdirect.com

Future research should focus on adapting these green principles specifically for the synthesis of this compound. This involves moving away from conventional solvents like N,N-Dimethylformamide (DMF) and exploring alternatives such as PEG-400 or water. researchgate.netrasayanjournal.co.in The development of heterogeneous catalysts, which can be easily recovered and reused, is a key goal. benthamdirect.comrsc.org Such advancements would not only reduce the environmental impact but also improve the cost-effectiveness and scalability of production. benthamdirect.com

Table 1: Comparison of Traditional vs. Proposed Green Synthetic Approaches

| Parameter | Traditional Methods | Proposed Green Methodologies |

|---|---|---|

| Catalysts | Homogeneous acids/bases | Reusable solid acid catalysts (e.g., sulfated polyborate, nano-BF₃·SiO₂) rsc.orgias.ac.in |

| Solvents | DMF, Acetic Acid rasayanjournal.co.innih.gov | Water, Ethanol (B145695), PEG-400 researchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, Sonication benthamdirect.comrsc.org |

| Work-up | Solvent-intensive extraction | Simple filtration, catalyst recycling researchgate.net |

| Sustainability | Low, high waste generation | High, minimal waste, high atom economy rsc.org |

Rational Design and Synthesis of Highly Potent and Selective Biologically Active Analogs

Quinoxaline scaffolds are present in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. ias.ac.innih.gov The rational design of new analogs of this compound is a critical research direction. This process involves using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how structural modifications would affect biological activity. nih.gov

Future work should systematically modify the this compound core. For instance, substituting the chloro group with other halogens or functional groups could modulate the molecule's electronic properties and binding affinities to biological targets. mdpi.com Similarly, altering the methyl groups could influence steric interactions and metabolic stability. This targeted approach, which has proven successful for designing anti-HIV and anticancer quinoxaline derivatives, can lead to the discovery of highly potent and selective therapeutic agents. nih.govekb.eg

Exploration of Emerging Applications in Smart Materials and Sensing Technologies

The inherent electronic properties of the quinoxaline ring system make it a valuable component in materials science. beilstein-journals.org Quinoxaline derivatives have been successfully employed as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells, and as sensitive chemosensors for detecting metal ions and pH changes. beilstein-journals.orgnih.govmdpi.com

The specific electronic structure of this compound makes it a candidate for these advanced applications. Future research should investigate its optical and electronic characteristics, such as its fluorescence spectrum and electron mobility. This could lead to its use in developing novel sensors capable of detecting specific analytes with high selectivity. nih.govnih.gov Furthermore, its potential as a stable, n-type semiconductor could be explored for applications in organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org

Integration of Interdisciplinary Approaches in Chemical Biology, Medicinal Chemistry, and Materials Science

Maximizing the potential of this compound requires a multidisciplinary approach. The journey from a laboratory chemical to a functional product, whether a drug or a material, necessitates collaboration across several scientific fields.

Medicinal Chemistry: Synthesizing libraries of analogs and establishing structure-activity relationships (SAR) to optimize for biological targets. nih.govmdpi.com

Chemical Biology: Using rationally designed analogs as chemical probes to investigate biological pathways and mechanisms of action. nih.gov

Materials Science: Characterizing the photophysical and electronic properties of the compound and its derivatives to assess their suitability for smart materials and electronic devices. beilstein-journals.org

By integrating these disciplines, researchers can create a synergistic workflow where findings in one area inform and guide research in another. For example, a chemical biology study might reveal an unexpected interaction with a protein, which medicinal chemists could then exploit to design a highly specific inhibitor, while materials scientists could explore if this interaction can be harnessed for a biosensor.

Advancement of Spectroscopic Characterization Techniques and Further Computational Validation

A thorough understanding of the structure and behavior of this compound and its future analogs is fundamental to all research efforts. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential, advanced methods can provide deeper insights. rasayanjournal.co.inekb.eg

Future studies should employ techniques such as single-crystal X-ray diffraction to determine precise molecular structures, which is crucial for validating computational models. nih.gov Advanced computational methods, going beyond standard docking, can be used to simulate the compound's behavior in complex environments like a protein's active site or within a polymer matrix. nih.gov This dual approach of advanced experimental characterization and robust computational validation will be critical for accurately predicting properties and guiding the rational design of new molecules for specific applications.

Table 2: Advanced Characterization and Computational Techniques

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| Single-Crystal X-ray Diffraction | Structural Elucidation | Precise bond lengths, bond angles, and crystal packing information. nih.gov |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structural Confirmation | Unambiguous assignment of proton and carbon signals for complex analogs. |

| Cyclic Voltammetry | Electrochemical Analysis | Determination of HOMO/LUMO energy levels for materials science applications. beilstein-journals.org |